

The Discovery and Synthesis of GSK1940029: A

**Technical Overview** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1940029 |           |
| Cat. No.:            | B607772    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK1940029** is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. This conversion is crucial for the formation of triglycerides, cholesterol esters, and membrane phospholipids. The dysregulation of SCD activity has been implicated in a variety of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as in the pathology of certain cancers and skin conditions like acne. As such, SCD has emerged as a compelling therapeutic target for drug discovery and development.

**GSK1940029** was identified as a promising SCD inhibitor with potential applications in treating conditions associated with elevated lipid levels. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **GSK1940029**, based on publicly available information.

# **Discovery and Biological Activity**

**GSK1940029** was first disclosed in the patent WO/2009060053 A1 as compound example 16. [1] It is a potent inhibitor of Stearoyl-CoA Desaturase (SCD). While specific quantitative inhibitory concentrations (IC50) are not readily available in the public domain, it is characterized as a "potent" inhibitor.



## **Preclinical and Clinical Investigations**

Preclinical studies in mice demonstrated that topical application of **GSK1940029** gel resulted in sebaceous gland atrophy, highlighting its potential for treating acne vulgaris. Subsequently, **GSK1940029** has been investigated in Phase 1 clinical trials for this indication.

Pharmacokinetic assessments in these trials involved the determination of plasma concentrations of **GSK1940029** using ultra-high-performance liquid chromatography-high-resolution mass spectroscopy (UHPLC-HRMS).

# **Quantitative Data**

While specific IC50 values for **GSK1940029** are not available in the provided search results, the following table summarizes other relevant quantitative information.

| Parameter         | Value         | Source         |
|-------------------|---------------|----------------|
| Molecular Formula | C18H16Cl2N4O2 | MedChemExpress |
| CAS Number        | 1150701-66-8  | MedChemExpress |
| Molecular Weight  | 391.25        | MedChemExpress |

# Synthesis of GSK1940029

The detailed, step-by-step synthesis of **GSK1940029** is described in patent WO/2009060053 A1, where it is listed as compound example 16. While the full text of the patent providing the explicit experimental procedure is not available through the performed searches, a general synthetic route can be inferred based on the chemical structure: 2-((1-(4-aminobutyl)-1H-indazol-5-yl)amino)-N-(3-chloro-4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydrofuro[2,3-f]quinoline-3-carboxamide.

The synthesis of such a complex molecule would likely involve a multi-step process, potentially including:

• Formation of the furo[2,3-f]quinoline core: This could be achieved through a series of cyclization and condensation reactions starting from simpler aromatic precursors.



- Amidation reaction: The carboxamide linkage would be formed by coupling the furo[2,3-f]quinoline carboxylic acid derivative with 3-chloro-4-fluoroaniline.
- Synthesis of the substituted indazole: The 1-(4-aminobutyl)-1H-indazol-5-amine moiety would be synthesized separately.
- Final coupling reaction: The final step would likely be a nucleophilic aromatic substitution or a coupling reaction to connect the indazole and furo[2,3-f]quinoline fragments.

# Experimental Protocols Stearoyl-CoA Desaturase (SCD) Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of a compound like **GSK1940029** against SCD could be determined. The specific assay conditions used for **GSK1940029** are not detailed in the available search results.

Objective: To determine the in vitro potency of **GSK1940029** in inhibiting the enzymatic activity of SCD.

Principle: The assay measures the conversion of a labeled saturated fatty acid substrate (e.g., [14C]-stearoyl-CoA or deuterium-labeled stearoyl-CoA) to its monounsaturated product by SCD in a microsomal preparation. The inhibition of this conversion by the test compound is quantified.

#### Materials:

- Microsomal preparation containing SCD (e.g., from liver tissue or recombinant expression system)
- [14C]-Stearoyl-CoA or deuterium-labeled stearoyl-CoA
- NADH or NADPH
- Bovine Serum Albumin (BSA)
- Assay Buffer (e.g., phosphate buffer, pH 7.4)



- **GSK1940029** (dissolved in a suitable solvent like DMSO)
- Quenching solution (e.g., a mixture of organic solvents)
- Scintillation cocktail (for radiolabeled assay)
- HPLC or LC-MS/MS system for analysis

#### Procedure:

- Preparation of Reagents: Prepare assay buffer, substrate solution, and a dilution series of GSK1940029.
- Enzyme Reaction: a. In a microcentrifuge tube or a well of a microplate, add the assay buffer, microsomal preparation, and the test compound (GSK1940029) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
   b. Pre-incubate the mixture for a defined period at 37°C. c. Initiate the reaction by adding the labeled stearoyl-CoA substrate and NADH/NADPH. d. Incubate the reaction mixture for a specific time at 37°C.
- Reaction Termination: Stop the reaction by adding the quenching solution.
- Product Extraction and Analysis: a. Extract the fatty acids from the reaction mixture. b.
   Separate the substrate and the monounsaturated product using either thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). c. Quantify the amount of product formed. For radiolabeled assays, this can be done using a scintillation counter. For mass spectrometry-based assays, the peak areas of the substrate and product are measured.
- Data Analysis: a. Calculate the percentage of inhibition for each concentration of GSK1940029 compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

# Visualizations Signaling Pathway of Stearoyl-CoA Desaturase (SCD)





Click to download full resolution via product page

Caption: Inhibition of the SCD1 pathway by GSK1940029.

# **Experimental Workflow for Characterization of an SCD Inhibitor**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK1940029: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607772#gsk1940029-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com